![molecular formula C13H17NO B5545972 N-cyclopropyl-4-phenylbutanamide](/img/structure/B5545972.png)
N-cyclopropyl-4-phenylbutanamide
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Description
Synthesis Analysis
The synthesis of compounds similar to N-cyclopropyl-4-phenylbutanamide often involves multi-step chemical reactions that aim at introducing the cyclopropyl and phenyl groups into the butanamide backbone. For example, the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide demonstrates a method where butanoic acid derivatives are reacted with amino compounds in the presence of catalysts like triethylamine and propylphosphonic anhydride to introduce the desired functional groups (Manojkumar et al., 2013).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using techniques such as X-ray crystallography, which confirms the arrangement of atoms within the molecule. For instance, the structure of 4-hydroxy-3-phenylbutanamide monohydrate has been detailed, highlighting the staggered configuration at the central C(2)-C(3) bond and the three-dimensional network of hydrogen bonds stabilizing the crystal structure (Soriano-garcia et al., 1984).
Chemical Reactions and Properties
N-cyclopropyl-4-phenylbutanamide and related compounds undergo various chemical reactions that reflect their reactivity and potential for further modification. For example, the unexpected formation of cyclopropanecarboxamides from the treatment of N,N-disubstituted butanamides with lithium diisopropylamide (LDA) and diphenyl phosphorochloridate (DPPCl) showcases the reactivity of the butanamide backbone towards cyclization reactions (Mekhael et al., 2011).
Physical Properties Analysis
The physical properties of compounds like N-cyclopropyl-4-phenylbutanamide, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structure analysis of 4-cyclopropylacetanilide at different temperatures provides insight into the orientation of the phenyl ring with respect to the cyclopropane moiety and its impact on the stereochemistry of the compound (Bernal et al., 1997).
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemical agents and the stability of N-cyclopropyl-4-phenylbutanamide, are influenced by its molecular structure. Studies on related compounds, such as the asymmetric cyclopropanations using rhodium(II) catalysis, highlight the potential for enantioselective synthesis and the influence of the molecular framework on chemical reactions (Davies et al., 1996).
Scientific Research Applications
Cyclopropane Rings in Drug Development
The inclusion of cyclopropane rings in drug molecules has been an area of interest due to the unique properties of the cyclopropane ring. This ring structure is known for its coplanarity, relatively shorter C-C bonds, enhanced π-character of C-C bonds, and stronger C-H bonds compared to alkanes. These characteristics contribute to the drug's potency, reduced off-target effects, and overall effectiveness in various therapeutic applications. The review by Talele (2016) highlights the versatility of the cyclopropyl fragment in drug development, showcasing its contributions to overcoming challenges in drug discovery, such as enhancing potency and reducing off-target effects (Talele, 2016).
Chemical Genetics and Apoptosis Induction
In the field of chemical genetics, certain compounds have been identified for their apoptosis-inducing activities. This approach uses phenotypic cell-based assays and structure-activity relationship studies to discover potential anticancer agents and their molecular targets. Among these compounds, N-phenyl nicotinamides and other small molecules have shown promising results in initiating apoptosis in cancer cells, offering potential pathways for cancer treatment. The study by Cai, Drewe, and Kasibhatla (2006) provides insight into how chemical genetics can aid in anticancer drug research, from identifying potential drugs to understanding signaling pathways and druggable targets (Cai, Drewe, & Kasibhatla, 2006).
properties
IUPAC Name |
N-cyclopropyl-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(14-12-9-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLSXOLKMHVETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-phenylbutanamide |
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